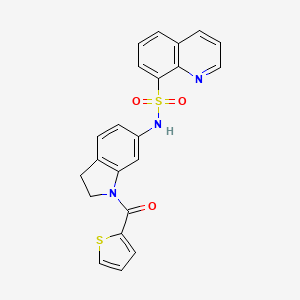

N-(1-(噻吩-2-甲酰)吲哚-6-基)喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

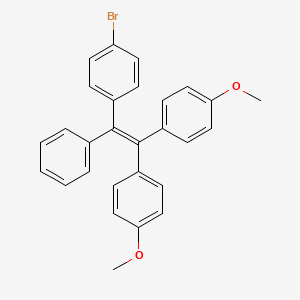

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic ring with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also features 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule includes 1 secondary amide (aliphatic) and 1 tertiary amide (aromatic) .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .科学研究应用

合成和杂环化学

N-(1-(噻吩-2-羰基)吲哚-6-基)喹啉-8-磺酰胺作为磺酰胺基化合物大家族的一部分,由于其独特的化学结构和在各个科学领域的潜在应用,一直是重要的研究关注点。该化合物的合成及其在杂环化学研究中的应用突出了其在开发具有潜在药理应用的新化学实体中的重要性。

合成路线和化学反应性:Kiruthika、Nandakumar 和 Perumal (2014) 的一项著名研究重点介绍了一种从宝石二溴乙烯基和磺酰胺合成吡咯-/吲哚[1,2-a]喹啉和萘[2,1-b]噻吩的高效且直接的途径。这项研究强调了涉及 Cu(I) 催化的炔酰胺形成,然后是 Ag(I) 辅助的分子内氢芳基化反应的两步方案,展示了该化合物在以单罐方式合成三环和四环杂环中的作用 Kiruthika, S., Nandakumar, A., & Perumal, P. (2014). Organic Letters。

磺酰胺杂交物的生物活性:Ghomashi 等人。(2022) 综述了磺酰胺杂交物的生物活性,说明了这些化合物的重要药理潜力,包括抗菌、抗碳酸酐酶和抗肿瘤活性。该综述特别讨论了设计和开发双组分磺酰胺杂交物方面的进展,全面概述了该化合物在药物化学中的相关性 Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry。

抗菌和抗癌特性

抗菌活性:磺酰胺衍生物的抗菌特性已被广泛探索。例如,Al-Said 等人。(2010) 合成了新型 4-(喹啉-1-基)苯磺酰胺衍生物,并评估了它们的体外抗癌活性,证明了这些化合物在开发新治疗剂中的潜在用途 Al-Said, M., Ghorab, M., Al-Qasoumi, S. I., El-Hossary, E. M., & Noaman, E. (2010). European Journal of Medicinal Chemistry。

抗癌应用:喹啉和磺酰胺杂交物的抗癌应用一直备受关注。Solomon 和 Lee (2011) 强调了喹啉作为合成具有医学益处的分子的“亲本”化合物的作用,特别注意到某些基于喹啉的化合物的有效抗癌活性。这篇综述阐明了喹啉的合成多功能性,能够生成具有潜在抗癌活性的各种结构多样的衍生物 Solomon, V., & Lee, H. (2011). Current Medicinal Chemistry。

作用机制

While the specific mechanism of action for “N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

未来方向

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

属性

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMWEQBPSXYPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)

![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)

![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)

![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)